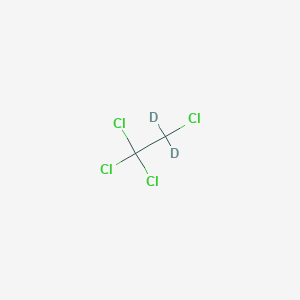
1,1,1,2-Tetrachloro-2,2-dideuterioethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrachloro-2,2-dideuterioethane is a chemical compound with distinct properties and reactions. It is not widely discussed in the literature, but its characteristics can be inferred from related compounds.
Synthesis Analysis
Research on similar compounds indicates complex synthetic pathways. For example, Baldwin & Chang (1982) studied the stereochemistry of isomerizations of a related dideuterio compound, highlighting the intricate nature of synthesizing such molecules (Baldwin & Chang, 1982).
Molecular Structure Analysis
The molecular structure of compounds like 1,1,1,2-Tetrachloro-2,2-dideuterioethane is typically intricate. Koide, Oda, & Nitta (1956) explored the crystal structure of a related tetrachloro compound, demonstrating the complexity of such molecular structures (Koide, Oda, & Nitta, 1956).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be quite diverse. For instance, Dolbier, Gautriaud, & Cai (2005) reported on the kinetic processes in the thermal rearrangement of a difluoro-dideuteriomethylene compound, showing the reactivity of similar molecules (Dolbier, Gautriaud, & Cai, 2005).
Physical Properties Analysis
The physical properties, such as phase transitions and crystal structures, are key to understanding these compounds. The study by Koide, Oda, & Nitta (1956) provides insights into the physical properties of a related compound (Koide, Oda, & Nitta, 1956).
Scientific Research Applications
Overview
Environmental Impact Studies
Studies on similar chlorinated compounds, such as 1,1,1-trichloroethane, have focused on their neurotoxic effects and environmental impact, providing a framework for understanding how 1,1,1,2-tetrachloro-2,2-dideuterioethane might be studied in similar contexts (Fernicola et al., 1991). These investigations underscore the importance of assessing the safety and environmental effects of chemical use, suggesting potential research avenues for 1,1,1,2-tetrachloro-2,2-dideuterioethane in environmental toxicology.
Analytical Chemistry and Toxicology
The development of analytical methods for detecting and quantifying trace levels of chlorinated and fluorinated compounds in various matrices is crucial. Studies on compounds like 2,4-D herbicide have advanced analytical and toxicological research, providing insights into the occurrence, fate, and biological effects of such chemicals (Zuanazzi et al., 2020). This highlights the importance of analytical chemistry in understanding the environmental and health impacts of chlorinated hydrocarbons, including 1,1,1,2-tetrachloro-2,2-dideuterioethane.
Materials Science
The exploration of novel materials for various applications, including thermoelectrics and polymer composites, often involves the study of organic and inorganic compounds with unique properties. Research on polymeric and polymer-inorganic thermoelectric materials, for instance, indicates the potential of integrating chlorinated and fluorinated compounds into new material formulations for enhanced performance (Xiu & Zeng, 2008). This area of research could benefit from investigations into the properties and applications of 1,1,1,2-tetrachloro-2,2-dideuterioethane as a component of novel materials.
Safety And Hazards
properties
IUPAC Name |
1,1,1,2-tetrachloro-2,2-dideuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloroethane-D2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

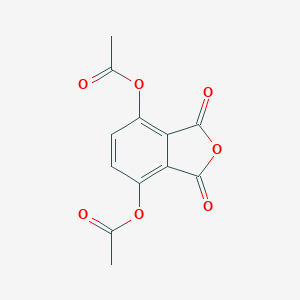
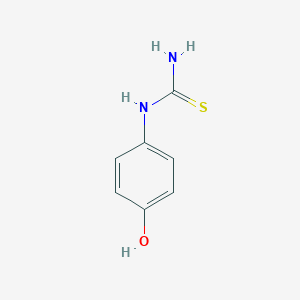
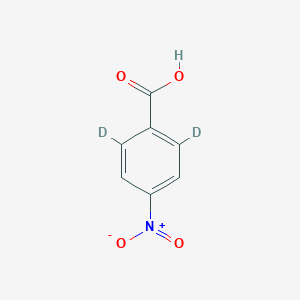
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
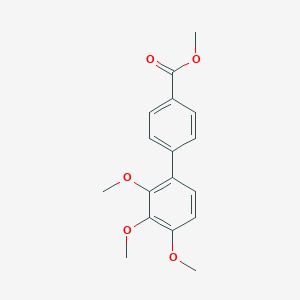
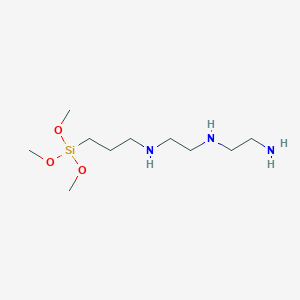
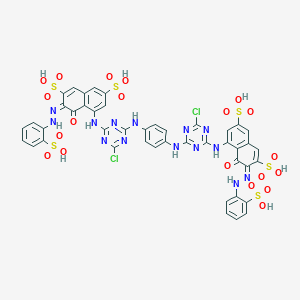


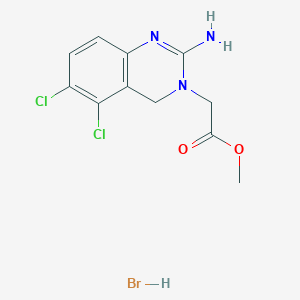

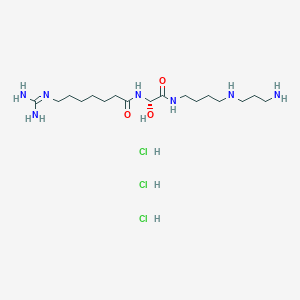
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
